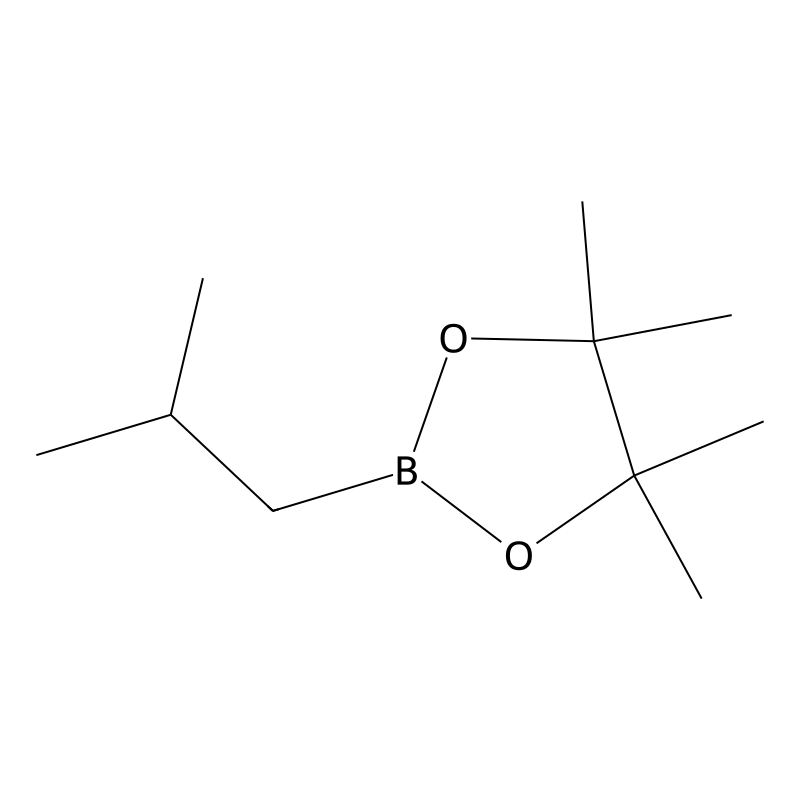2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Pinacolborane (PnB), is a valuable reagent in organic synthesis due to its ability to act as a versatile boron source. Its applications include:
- Suzuki-Miyaura Coupling: PnB is commonly employed as a coupling partner in Suzuki-Miyaura couplings, a powerful method for forming carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles. This reaction plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials .
- Hydroboration: PnB can participate in hydroboration reactions, adding a boron-hydrogen group across a double bond. This functionalization strategy finds use in the preparation of various organic intermediates and fine chemicals .
Medicinal Chemistry:
PnB has shown potential applications in medicinal chemistry due to its ability to:
- Introduce Boron into Drug Candidates: The incorporation of boron atoms into drug molecules can enhance their biological activity and selectivity. PnB serves as a convenient precursor for introducing boron into potential drug candidates, enabling the exploration of novel therapeutic agents .
- Develop Boron-Based Therapeutics: PnB itself is being investigated for its potential therapeutic properties in various diseases. Studies suggest its ability to modulate biological processes, making it a promising candidate for further exploration in drug development .
Materials Science:
PnB finds applications in materials science due to its unique properties:
- Organic Light-Emitting Diodes (OLEDs): PnB-based molecules are being explored as emitters in OLEDs, offering the potential for efficient and color-tunable devices .
- Organic Photovoltaics (OPVs): PnB derivatives are being investigated as acceptors in OPVs, aiming to improve the efficiency and stability of these solar cells .
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. It has the molecular formula and a molecular weight of 186.06 g/mol. The compound features a boron atom bonded to two oxygen atoms in a cyclic arrangement, which is further substituted with isobutyl and tetramethyl groups. This structure imparts significant stability and reactivity to the compound, making it valuable in various chemical applications .
- Borylation Reactions: It acts as a borylating agent in reactions involving arenes, facilitating the introduction of boron into organic molecules .
- Suzuki-Miyaura Coupling: This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of biaryl compounds .
- Decomposition: Under certain conditions, it may decompose to release boron species that can engage in further chemical transformations.
The synthesis of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through various methods:
- Boron Trifluoride Method: This involves the reaction of boron trifluoride with appropriate alcohols and alkyl groups to form the dioxaborolane structure.
- Pinacol Borate Method: A common approach includes using pinacol and isobutyl derivatives under acidic conditions to yield the desired compound .
- Direct Boronation: The compound can also be synthesized via direct boronation of suitable precursors using boron reagents.
The applications of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are diverse:
- Organic Synthesis: It serves as a crucial reagent in organic synthesis for constructing complex molecules through borylation.
- Material Science: The compound is employed in the production of conjugated copolymers and other advanced materials due to its ability to facilitate polymerization reactions .
- Pharmaceuticals: While its direct use in pharmaceuticals is not extensively documented, its derivatives may play roles in drug development processes.
Several compounds share structural similarities with 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
Uniqueness
The uniqueness of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of steric hindrance from the isobutyl group and the stability provided by the tetramethyl substitutions. This allows for selective reactivity that can be advantageous in complex organic syntheses where other similar compounds may not perform as effectively.








